molecular formula C17H25N3O5 B14112302 ((Benzyloxy)carbonyl)-l-alanyl-l-lysine

((Benzyloxy)carbonyl)-l-alanyl-l-lysine

Cat. No.: B14112302
M. Wt: 351.4 g/mol
InChI Key: RQMDMYNAXPFMCC-UHFFFAOYSA-N
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Description

Overview of Z-Protected Dipeptides and Their Research Utility

The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely used protecting group for the amino terminus of amino acids and peptides. creative-peptides.comchempep.com Introduced by Bergmann and Zervas, it is a carbamate-based group that is stable under the basic conditions used for some deprotection steps and during the activation of the carboxyl group, which helps to prevent racemization. creative-peptides.com The Z-group is typically removed under harsher conditions, such as catalytic hydrogenation (e.g., H₂/Pd) or with strong acids like HBr in acetic acid. creative-peptides.comchempep.com While its use in modern solid-phase peptide synthesis (SPPS) has been somewhat superseded by groups like Fmoc and Boc, it remains highly valuable in solution-phase synthesis and for protecting amino acid side chains, particularly the ε-amino group of lysine (B10760008). chempep.compeptide.com

Z-protected dipeptides, such as ((Benzyloxy)carbonyl)-L-alanyl-L-lysine, are important intermediates in synthetic chemistry. They serve as building blocks for the synthesis of longer, more complex peptides through a process known as fragment condensation. chempep.com This approach, where protected dipeptides or larger peptide fragments are coupled together, can be more efficient for producing long peptides compared to adding amino acids one by one. chempep.com Furthermore, Z-protected dipeptides are utilized in studies of enzyme kinetics and as substrates for proteases. The Z-group can influence the binding of the dipeptide to an enzyme's active site, and its cleavage can be monitored to assess enzyme activity. Research has also explored the synthesis of various heterocyclic compounds, such as hydantoins and diketopiperazines, from Z-protected dipeptides. researchgate.net

Table 1: Comparison of Common Amino-Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationCleavage ConditionsKey Advantages
(Benzyloxy)carbonylZ or CbzCatalytic hydrogenation; strong acid (e.g., HBr/AcOH)Stable; crystallizable derivatives; resists racemization
tert-ButoxycarbonylBocModerate to strong acid (e.g., TFA)Widely used in solid-phase synthesis; orthogonal to Z and Fmoc
9-FluorenylmethyloxycarbonylFmocMild base (e.g., piperidine)Allows for use of mild acid-labile side-chain protecting groups

Scope of Academic Investigation for this compound

The academic investigation of this compound is primarily centered on its role as a synthetic intermediate and a research tool in bioorganic chemistry. Lysine is a functionally important amino acid because its side chain contains a primary amine, which is often involved in post-translational modifications and electrostatic interactions in proteins. nih.govresearchgate.net The presence of this reactive ε-amino group on the lysine residue makes selective protection crucial during peptide synthesis. peptide.com

Research applications for this specific dipeptide can be categorized as follows:

Peptide Synthesis: The primary application is as a building block for the synthesis of larger peptides and proteins. The Z-protected N-terminus allows for the coupling of its free carboxyl group to the amino group of another amino acid or peptide. The lysine side chain's amino group can either be protected with another orthogonal group for later modification or left unprotected if the reaction conditions are selective for the C-terminus. This makes it a versatile component in strategies for creating peptides with specific sequences and functions. nih.gov

Enzyme Substrate Studies: Dipeptides are often used as simple substrates to study the activity and specificity of proteases and peptidases. This compound could be used to investigate enzymes that cleave the peptide bond between alanine (B10760859) and lysine. The Z-group may influence substrate binding and can be a useful probe for exploring the steric and electronic requirements of an enzyme's active site.

Bioconjugation and Material Science: The lysine side chain offers a convenient handle for bioconjugation—the process of attaching other molecules like fluorescent dyes, polymers (e.g., PEG), or drugs. researchgate.netnih.gov After the synthesis of a larger peptide using Z-Ala-Lys as a building block and subsequent deprotection, the lysine side chain can be selectively modified. This is relevant in creating targeted drug delivery systems, bioimaging agents, and functionalized biomaterials like hydrogels. researchgate.netnih.govresearchgate.net For example, block copolymers containing protected lysine have been used to create self-assembling thin films for biomedical applications. researchgate.net

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₀H₃₀N₄O₅
Molecular Weight422.48 g/mol
Amino Acid ResiduesL-Alanine, L-Lysine
N-Terminal Protecting Group(Benzyloxy)carbonyl (Z)
Reactive GroupsC-terminal carboxylic acid, Lysine ε-amino group

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid

InChI

InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23)

InChI Key

RQMDMYNAXPFMCC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of ((Benzyloxy)carbonyl)-L-alanyl-L-lysine

The chemical synthesis of Z-Ala-Lys can be approached through several methodologies, each with its own set of advantages and considerations. The primary challenge in synthesizing this dipeptide lies in the selective formation of the amide bond between the carboxyl group of alanine (B10760859) and the α-amino group of lysine (B10760008), while preventing unwanted side reactions at the ε-amino group of the lysine side chain. nbinno.com

Solution-phase peptide synthesis is a traditional and versatile method for preparing dipeptides like Z-Ala-Lys. libretexts.orgwikipedia.org This approach involves the reaction of protected amino acid derivatives in a suitable solvent, followed by purification of the product at each step. nih.gov

The synthesis of Z-Ala-Lys in solution typically begins with the protection of the N-terminus of L-alanine with a benzyloxycarbonyl (Z) group and the protection of the ε-amino group of L-lysine. The carboxyl group of the C-terminal amino acid, lysine, is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its participation in the coupling reaction. The coupling of Z-L-alanine with the protected L-lysine is then carried out using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the peptide bond. libretexts.orggoogle.com Following the coupling reaction, the crude product is purified, often by recrystallization or chromatography, to yield the protected dipeptide. orgsyn.org

Key Steps in Solution-Phase Synthesis of Z-Ala-Lys:

Protection: The α-amino group of L-alanine is protected with the benzyloxycarbonyl (Z) group. The ε-amino group and the carboxyl group of L-lysine are also protected.

Coupling: The protected Z-L-alanine is activated and coupled with the protected L-lysine in a suitable solvent.

Purification: The resulting protected dipeptide is isolated and purified.

Deprotection: If the final product requires a free carboxyl group, the ester protecting group on lysine is selectively removed.

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, offers a more streamlined approach for peptide synthesis, including that of Z-Ala-Lys. wikipedia.orgpeptide.combachem.com In SPPS, the C-terminal amino acid (lysine) is first anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of N-α-protected amino acids. bachem.com

For the synthesis of Z-Ala-Lys via SPPS, N-α-Fmoc-N-ε-Boc-L-lysine would typically be attached to the resin. Following the removal of the Fmoc group from the α-amino group of lysine, Z-L-alanine is then coupled to the free amine. The use of the Z group on alanine in standard Fmoc-based SPPS is less common, as the N-terminus is typically protected with the base-labile Fmoc group. However, a Z-protected amino acid could be used in the final coupling step if the N-terminal Z protection is desired on the final cleaved peptide. The key advantage of SPPS is that excess reagents and byproducts are removed by simple filtration and washing of the resin, which simplifies the purification process. bachem.com

Table 1: Comparison of Synthesis Strategies for Z-Ala-Lys

Feature Classical Solution-Phase Synthesis Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions are carried out in a homogenous solution. libretexts.org Peptide is assembled on an insoluble polymer support. bachem.com
Purification Requires purification (e.g., chromatography, recrystallization) after each step. nih.gov Excess reagents removed by washing the solid support. bachem.com
Scalability Well-suited for large-scale synthesis. wikipedia.org Can be automated and is suitable for both small and large-scale synthesis.
Protecting Groups A wide variety of protecting groups can be used. Typically employs either Boc/Bzl or Fmoc/tBu strategies. wikipedia.org

The protection of the ε-amino group of the lysine side chain is crucial to prevent the formation of branched peptides. nbinno.comopenaccesspub.org The benzyloxycarbonyl (Z) group is a well-established protecting group for this purpose. peptide.com The Z group is introduced by reacting the amino group with benzyl chloroformate. gcwgandhinagar.com

The Z group is stable under the conditions used for the removal of the Boc group (mild acid) and the Fmoc group (mild base), making it compatible with both major SPPS strategies. nbinno.compeptide.com This stability allows for the selective deprotection of the α-amino group during peptide chain elongation while the lysine side chain remains protected. nbinno.com The Z group is typically removed under harsher conditions, such as strong acid (e.g., HBr in acetic acid) or, more commonly, by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzyl-oxygen bond. nbinno.com The use of chlorinated benzyloxycarbonyl groups has also been explored to prevent Nε-branching at lysine during SPPS. acs.org

This compound as a Substrate for Proteases and Peptidases

This dipeptide is frequently employed as a substrate to characterize the function of various proteases and peptidases.

While specific studies focusing solely on Z-Ala-Lys-OH for carboxypeptidase activity profiling are not extensively detailed in the provided context, the use of N-benzyloxycarbonyl (Z) protected dipeptides is a common method for assaying carboxypeptidase B-like enzymes. These enzymes specifically cleave C-terminal lysine or arginine residues from peptides and proteins. The general structure Z-X-Lys/Arg, where X is another amino acid, is a classic substrate model for these enzymes. The cleavage of the Lysine residue from the Z-Ala-Lys-OH substrate would be monitored to determine enzyme activity.

The specificity of enzymes towards Z-peptide substrates is a critical area of research. For instance, studies on prolylcarboxypeptidase (PCP) have utilized a range of Z-dipeptides to determine substrate specificity. While Z-Ala-Lys was not the primary substrate, related compounds were tested to understand the enzyme's preferences. For example, Z-Pro-Phe and Z-Pro-Ala were used to characterize the activity of this enzyme. Similarly, the specificity of carboxypeptidase B from various sources has been investigated using substrates like Z-Gly-Arg, Z-Ala-Arg, and Z-Phe-Arg, demonstrating the enzyme's preference for different amino acids adjacent to the C-terminal basic residue.

Research on other enzymes, such as the cysteine proteinase from Trypanosoma cruzi, has also employed Z-dipeptides to elucidate substrate specificity. For this enzyme, substrates with a hydrophobic amino acid in the P2 position and an arginine or lysine in the P1 position, such as Z-Phe-Arg-NMec, were found to be optimal.

The following table summarizes the use of various Z-peptide substrates in enzyme assays:

Table 1: Specificity of Z-Peptide Substrates in Various Enzyme Assays
Enzyme Substrate Observations
Prolylcarboxypeptidase (PCP) Z-Pro-Phe, Z-Pro-Ala Used to characterize enzyme activity and specificity.
Carboxypeptidase B Z-Gly-Arg, Z-Ala-Arg, Z-Phe-Arg Demonstrates preference for different amino acids at the P1 position.
Cysteine Proteinase (Trypanosoma cruzi) Z-Phe-Arg-NMec Optimal substrate with hydrophobic residue at P2 and basic residue at P1.
Kininogenase Z-Phe-Arg-MCA Used to measure kininogenase activity.

Kinetic studies provide quantitative measures of enzyme-substrate interactions. For the cysteine proteinase from Trypanosoma cruzi, the kinetic parameters for the hydrolysis of Z-Phe-Arg-NMec were determined to be a Kₘ of 1.5 µM and a kcat of 3.8 s⁻¹. In another study, the hydrolysis of Z-Phe-Arg-pNA by a serine proteinase from Serratia marcescens yielded a Kₘ of 0.23 mM.

The kinetic parameters for the hydrolysis of various substrates by different enzymes are presented in the table below:

Table 2: Kinetic Parameters of Enzymatic Hydrolysis
Enzyme Substrate Kₘ kcat
Cysteine Proteinase (Trypanosoma cruzi) Z-Phe-Arg-NMec 1.5 µM 3.8 s⁻¹
Serine Proteinase (Serratia marcescens) Z-Phe-Arg-pNA 0.23 mM N/A
Human Plasma Kallikrein Z-Phe-Arg-MCA 0.20 mM 930 s⁻¹

Investigation of Enzymes Acting on the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z) group is a widely used protecting group in peptide synthesis. Its removal is a critical step, and enzymatic methods for this deprotection have been explored as a milder alternative to chemical methods.

Several microbial enzymes have been identified that can cleave the benzyloxycarbonyl group. A notable example is the enzyme from Sphingomonas paucimobilis strain SC 16113, which can hydrolyze the urethane (B1682113) bond of Z-containing compounds. This enzyme, termed Z-degrading enzyme, demonstrates the ability to remove the Z-group from various N-Z-amino acids. Another example is an enzyme from Penicillium funiculosum that has been shown to deprotect Z-groups from peptides.

The enzymatic removal of the Z-group typically involves the hydrolysis of the carbamate (B1207046) linkage. The Z-degrading enzyme from Sphingomonas paucimobilis is a hydrolase that acts on the urethane bond, releasing toluene, carbon dioxide, and the free amino group of the peptide or amino acid. The proposed mechanism involves the enzymatic attack on the carbonyl carbon of the benzyloxycarbonyl group, leading to the collapse of the tetrahedral intermediate and subsequent release of the deprotected product. This enzymatic approach offers a high degree of specificity and operates under mild conditions, making it an attractive alternative to harsh chemical deprotection methods.

The Pivotal Role of this compound in Modern Enzymology

The synthetic dipeptide, this compound, often abbreviated as Z-Ala-Lys, has emerged as a cornerstone in the field of enzyme kinetics and inhibitor screening. Its unique structure, featuring a benzyloxycarbonyl protecting group and a specific amino acid sequence, makes it an invaluable tool for studying proteolytic enzymes, particularly serine proteases like trypsin and cathepsins. This article delves into the enzymatic recognition and hydrolysis of this compound, with a specific focus on its application in the development of advanced enzyme assays.

Enzymatic Recognition and Hydrolysis

The specificity of proteases for their substrates is a fundamental aspect of their biological function. The Z-Ala-Lys dipeptide mimics the natural cleavage sites of several important proteases, making it an excellent substrate for in vitro studies. The enzyme recognizes the specific sequence of amino acids, L-alanyl-L-lysine, and catalyzes the hydrolysis of the peptide bond. The benzyloxycarbonyl (Z) group at the N-terminus enhances the substrate's stability and provides a handle for chemical modification, which has been ingeniously exploited to create sophisticated assay methodologies.

Role in Advanced Biochemical and Analytical Studies

((Benzyloxy)carbonyl)-L-alanyl-L-lysine as a Model Compound for Peptide Interactions

Protected dipeptides such as Z-Ala-Lys are instrumental as model compounds for elucidating the fundamental principles of peptide interactions. These interactions are critical for a vast array of biological processes, including protein folding, enzyme-substrate recognition, and signal transduction. The defined and relatively simple structure of Z-Ala-Lys allows for the systematic study of non-covalent forces, such as hydrogen bonding and electrostatic interactions, that govern how peptides interact with other molecules, including proteins, nucleic acids, and other peptides.

For instance, studies on similar protected peptides, like N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine, have demonstrated their utility in investigating protein-protein interactions and the specificity of enzyme-substrate binding. The alanine (B10760859) and lysine (B10760008) residues in Z-Ala-Lys provide both a hydrophobic and a positively charged side chain, respectively, enabling the exploration of a combination of interaction types. Research on peptides containing alternating lysine and alanine residues has shown their ability to bind to and stabilize specific DNA conformations, highlighting the importance of the interplay between these amino acid residues in molecular recognition. nih.govnih.gov

Applications in Proteomics and Mass Spectrometry-Based Analyses

In the fields of proteomics and mass spectrometry, which focus on the large-scale study of proteins, precision and accuracy are paramount. Protected dipeptides can play a crucial role in ensuring the reliability of these complex analyses.

Stable isotope-labeled versions of peptides are frequently used as internal standards in mass spectrometry-based proteomics to ensure accurate quantification of endogenous peptides and proteins. nih.govyoutube.com A synthetic peptide like this compound, when synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N), can serve as an ideal internal standard. By adding a known amount of the heavy-labeled Z-Ala-Lys to a biological sample, it can be used to normalize for variations in sample preparation and mass spectrometric analysis, thereby improving the accuracy and precision of the quantification of target analytes. youtube.com

The use of such standards is a cornerstone of targeted proteomics, enabling the reliable measurement of protein biomarkers in complex biological matrices. nih.gov The chemical stability imparted by the benzyloxycarbonyl group can be advantageous in preventing degradation during sample processing.

Synthetic peptides are widely employed as substrates to study the activity and specificity of proteases, enzymes that cleave peptide bonds. nih.gov A dipeptide like Z-Ala-Lys can be designed as a specific substrate for a particular protease. For example, similar compounds such as furylacryloyl-Ala-Lys have been used to measure the activity of carboxypeptidase N. nih.gov

By monitoring the cleavage of Z-Ala-Lys over time, researchers can determine the kinetic parameters of a protease, assess the efficacy of potential inhibitors, and probe the enzyme's substrate specificity. tandfonline.com The benzyloxycarbonyl group can also serve as a chromophore or be replaced with a fluorophore and a quencher to create a FRET (Förster Resonance Energy Transfer) substrate, allowing for continuous monitoring of proteolytic activity. nih.gov This approach is fundamental to understanding the role of proteases in both normal physiological processes and in disease.

Conformational Analysis and Structure-Function Relationships (Beyond Basic Properties)

The three-dimensional structure of a peptide is intrinsically linked to its biological function. The study of the conformational preferences of this compound provides valuable insights into how its structure influences its interactions and reactivity.

The benzyloxycarbonyl (Z) protecting group, while primarily used to prevent unwanted reactions during peptide synthesis, also exerts a significant influence on the conformational landscape of the peptide. nih.gov Structural studies have shown that the Z group has considerable conformational flexibility due to being sterically less crowded than other protecting groups like tert-butoxycarbonyl (Boc). nih.gov This flexibility can allow the peptide to adopt a wider range of conformations in solution.

Conformational energy calculations have indicated that the presence of the Z group can lead to low-energy conformations where the phenyl ring of the protecting group is in close proximity to other parts of the peptide molecule. nih.gov These nonbonded interactions can stabilize specific conformations, which in turn can affect how the peptide interacts with its molecular targets.

Conformational Characteristics of the Benzyloxycarbonyl (Z) Group in Peptides
PropertyDescriptionReference
FlexibilityGreater conformational flexibility compared to the tert-butoxycarbonyl (Boc) group due to less steric hindrance. nih.gov
Urethane (B1682113) Moiety GeometryClosely similar to that of the Boc group, with some relaxation of bond angles. nih.gov
Nonbonded InteractionsThe phenyl ring can engage in favorable nonbonded interactions with other parts of the peptide, leading to low-energy conformations. nih.gov
Crystal PackingThe aromatic rings of the Z groups tend to stack in crystal structures. nih.gov

Computational methods such as molecular modeling and docking are powerful tools for predicting and analyzing the interactions between a peptide and its binding partner, such as an enzyme. nih.govresearchgate.net In silico studies of this compound can provide detailed atomic-level insights into its binding mode within the active site of a protease.

These studies can help to:

Predict Binding Affinity: Estimate the strength of the interaction between Z-Ala-Lys and an enzyme.

Identify Key Interactions: Pinpoint the specific amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the peptide.

Understand Specificity: Explain why an enzyme preferentially binds to and cleaves a particular peptide sequence.

Guide the Design of Inhibitors: Provide a rational basis for the design of new and more potent enzyme inhibitors.

For example, docking studies could reveal how the benzyloxycarbonyl group fits into a hydrophobic pocket of the enzyme's active site, while the lysine side chain forms a salt bridge with an acidic residue, thus anchoring the peptide for catalysis. While direct modeling studies on Z-Ala-Lys are not extensively published, the principles are well-established from studies on similar peptide-protein interactions. mdpi.comacs.orgresearchgate.net

Applications of Molecular Modeling and Docking for Z-Ala-Lys
ApplicationObjectivePotential Insights
Enzyme-Substrate InteractionTo understand the binding mode of Z-Ala-Lys within a protease active site.Identification of key amino acid residues involved in binding and catalysis.
Inhibitor DesignTo design molecules that can block the activity of a target protease.Rational design of compounds with improved binding affinity and specificity.
Conformational SamplingTo explore the range of possible conformations of Z-Ala-Lys in solution and when bound to an enzyme.Understanding the role of peptide flexibility in molecular recognition.

Future Directions in Research on Benzyloxy Carbonyl L Alanyl L Lysine

Exploration of Novel Synthetic Pathways

The synthesis of peptides like ((Benzyloxy)carbonyl)-L-alanyl-L-lysine has traditionally relied on methods such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). While effective, these methods often involve hazardous solvents and generate significant chemical waste. advancedchemtech.comrsc.org Future research will focus on developing more sustainable, efficient, and cost-effective synthetic pathways.

Green Chemistry Approaches: A major thrust in peptide synthesis is the adoption of green chemistry principles to minimize environmental impact. rsc.orgpeptide.com This involves replacing conventional, hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives. Research is ongoing to validate a range of green solvents for their compatibility with both Boc/Bzl and Fmoc/tBu synthesis strategies, which are common for producing benzyloxycarbonyl-protected peptides. rsc.orgacs.orgseplite.com The goal is to maintain or improve yield and purity while reducing the environmental footprint. advancedchemtech.com

Interactive Data Table: Comparison of Solvents in Peptide Synthesis

Solvent Type Examples Advantages Disadvantages Future Outlook
Conventional DMF, DCM, NMP Well-established protocols, high solubility for reagents Toxic, environmental persistence, high disposal costs Phasing out in favor of greener alternatives
Green Alternatives 2-MeTHF, Propylene Carbonate, GVL, Water Reduced toxicity, biodegradable, derived from renewable sources May require optimization of reaction conditions, potential solubility issues Strong focus of current research for broad adoption in industrial synthesis
Bio-based Ethanol, Ethyl Acetate Renewable, low toxicity, readily available Limited applicability for complex peptides, potential for side reactions Integration into specific steps of synthesis, particularly washing and purification

Chemo-enzymatic Peptide Synthesis (CEPS): CEPS combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This hybrid approach avoids racemization and minimizes the need for extensive side-chain protecting groups. Future research will likely focus on identifying or engineering novel ligases with high stability and specificity for the Ala-Lys peptide bond. qyaobio.combachem.com The use of enzymes like papain or engineered subtilisin variants (omniligase-1) could enable the efficient, large-scale production of Z-Ala-Lys and its derivatives under environmentally friendly aqueous conditions. qyaobio.comrsc.org

Key areas for future exploration in the synthesis of Z-Ala-Lys include:

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection steps, shortening synthesis times significantly. advancedchemtech.com

Novel Protecting Groups: Development of new protecting groups that can be removed under milder or more specific conditions could further streamline the synthesis process. core.ac.uk

Discovery of Additional Enzymatic Activities and Specificities

The specific sequence and protected nature of this compound make it an excellent candidate for use as a substrate or inhibitor in enzymatic assays. The lysine (B10760008) residue is a known target for trypsin-like proteases, and the alanine (B10760859) residue provides additional specificity. Future research will likely involve screening this dipeptide against broad panels of enzymes to uncover new biological interactions.

Screening Against Enzyme Libraries: Systematic screening of Z-Ala-Lys against diverse enzyme classes, such as proteases, peptidases, and ligases, could identify novel enzymes that recognize this specific motif. Derivatives of N-protected amino acids, particularly those with long side chains like lysine, have shown significant inhibitory activity against enzymes such as HIV protease. nih.gov This suggests that Z-Ala-Lys could be a starting point for developing specific inhibitors for other medically relevant enzymes.

Understanding the Structural Basis of Specificity: When a new enzymatic interaction is discovered, future work will focus on elucidating the structural basis for this specificity. brainly.innih.govnih.gov Techniques like X-ray crystallography and cryo-electron microscopy can be used to solve the structure of the enzyme in complex with Z-Ala-Lys or its analogs. This information is critical for understanding how the enzyme recognizes its substrate and can guide the rational design of more potent and selective inhibitors or substrates. ebi.ac.ukmdpi.com For example, a study on Rhodococcus sp. identified specific enzymes responsible for the conversion of Nα-[(benzyloxy)carbonyl]-D-lysine, demonstrating how such compounds can be used to probe metabolic pathways. nih.gov

Interactive Data Table: Potential Enzyme Classes for Z-Ala-Lys Interaction

Enzyme Class Potential Interaction Rationale Future Research Goal
Serine Proteases Substrate/Inhibitor The Lys residue is a canonical recognition site for trypsin-like proteases. Identify novel proteases involved in specific signaling pathways; develop selective inhibitors.
Cysteine Proteases Substrate/Inhibitor Some cysteine proteases have specificity for basic residues like Lys. Discover new therapeutic targets in diseases like cancer or parasitic infections.
Metalloproteases Substrate/Inhibitor The dipeptide structure could fit into the active sites of various metalloproteases. Develop probes to study protease activity in the extracellular matrix.
Peptide Ligases Substrate The dipeptide could be a substrate for enzymes that join peptide fragments together. Explore its use in enzymatic synthesis of larger, more complex peptides.

Development of Advanced Research Probes and Tools

The modification of this compound by incorporating reporter tags is a promising future direction for creating advanced chemical probes. rsc.orgnih.gov Such probes are invaluable for studying biological processes in real-time and with high specificity.

Fluorescent Probes: By attaching a fluorophore to either the N-terminus (after deprotection), the C-terminus, or the lysine side chain, Z-Ala-Lys can be converted into a fluorescent probe. nih.govnih.gov These probes can be used for:

Enzyme Activity Assays: A fluorogenic probe, where the fluorescence is quenched until the peptide is cleaved by a specific enzyme, provides a direct and sensitive measure of enzyme activity.

Cellular Imaging: Cell-permeable fluorescent probes can be used to visualize the location and activity of target enzymes within living cells, offering insights into cellular function and disease states. rsc.orgmdpi.com The design of such probes often involves tuning the chemical properties of the fluorophore to ensure it is non-fluorescent until it binds its target. acs.org

Biotinylated Probes for Affinity Studies: The addition of a biotin (B1667282) tag to the Z-Ala-Lys scaffold creates a powerful tool for affinity-based applications. nih.gov Biotin's high affinity for streptavidin allows for the efficient isolation and identification of binding partners. researchgate.net Future applications include:

Affinity Purification: A biotinylated Z-Ala-Lys probe can be immobilized on a streptavidin matrix to capture and purify enzymes or other proteins that bind to this dipeptide from complex biological samples.

Target Identification: These probes can be used to identify the cellular targets of drugs or to discover new protein-protein interactions. The ε-amino group of the lysine residue is a common site for biotinylation. nih.gov

The development of such tools will enable researchers to probe the function of enzymes in their native environments with greater precision, advancing our understanding of complex biological systems. escholarship.orgnih.gov

Q & A

Q. What is the role of the benzyloxycarbonyl (Z) group in the synthesis of ((Benzyloxy)carbonyl)-L-alanyl-L-lysine, and how does it influence peptide coupling efficiency?

The Z group serves as a temporary protective moiety for the α-amine of L-alanine, preventing unwanted side reactions during peptide elongation. It is typically introduced using carbobenzoxy chloride or active esters like N-(Benzyloxycarbonyloxy)succinimide . The bulky Z group can sterically hinder racemization during coupling, but its removal (via hydrogenolysis or acidic conditions) must be carefully optimized to avoid lysine side-chain modification.

Q. What methodologies are recommended for purifying this compound to achieve >95% purity?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column under gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) is standard. Recrystallization from ethanol/water mixtures may also be effective, as suggested by catalog entries specifying >95.0% purity via HLC (high-performance liquid chromatography) .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm Z-group aromatic proton signals (~7.3 ppm) and backbone α-proton coupling constants (J values) to verify L-configuration.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 353.3 for C16H21N3O5).
  • Circular dichroism (CD) : Assess peptide bond chirality in solution .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store at 0–6°C in airtight, light-protected containers. The Z group is sensitive to acidic/basic conditions, and lysine’s ε-amine (if unprotected) may undergo gradual hydrolysis. Catalog entries recommend refrigeration for similar Z-protected amino acids .

Advanced Research Questions

Q. How can racemization during the coupling of L-alanine and L-lysine residues be minimized?

Use low-temperature (0–4°C) coupling with carbodiimide reagents (e.g., EDC/HOBt) and minimize reaction time. Monitor racemization via chiral HPLC or Marfey’s reagent derivatization. Active esters (e.g., succinimide derivatives) reduce racemization risk compared to acyl chlorides .

Q. What solvent systems stabilize the Z group in this compound during long-term storage?

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) minimizes hydrolysis. Avoid aqueous buffers with pH >8, which accelerate Z-group deprotection. Catalog entries for Z-protected lysine derivatives emphasize solvent compatibility .

Q. How should researchers resolve discrepancies in reported bioactivity data for peptides containing this compound?

  • Reproducibility checks : Re-synthesize the compound using catalog-grade reagents (>97% purity) to rule out batch variability .
  • Orthogonal characterization : Combine MALDI-TOF MS, 2D NMR, and enzymatic digestion to confirm sequence and modifications.
  • Bioassay standardization : Use cell-free systems (e.g., SPR binding assays) to isolate compound-specific effects from cellular variability.

Q. What advanced techniques analyze the conformational dynamics of this compound in solution?

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Maps intramolecular hydrogen bonds and spatial proximity of Z-group protons to the peptide backbone.
  • Molecular dynamics (MD) simulations : Predicts solvent-accessible surfaces and stability of protected dipeptides in aqueous/organic matrices.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics when used as a substrate for enzymes like peptidases .

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